molecular formula C21H28O4 B12317011 11,17-Dihydroxypregna-1,4-diene-3,20-dione

11,17-Dihydroxypregna-1,4-diene-3,20-dione

Cat. No.: B12317011
M. Wt: 344.4 g/mol
InChI Key: KQZSMOGWYFPKCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,17-Dihydroxypregna-1,4-diene-3,20-dione involves multiple steps, starting from precursor steroids. One common method includes the hydroxylation of pregna-1,4-diene-3,20-dione at the 11 and 17 positions . This process typically requires specific catalysts and controlled reaction conditions to ensure the correct hydroxylation pattern.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 11,17-Dihydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various derivatives with altered functional groups .

Scientific Research Applications

11,17-Dihydroxypregna-1,4-diene-3,20-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11,17-Dihydroxypregna-1,4-diene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in inflammatory responses. This interaction leads to the suppression of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 11,17-Dihydroxypregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern at the 11 and 17 positions, which contributes to its distinct pharmacological profile. This structural feature differentiates it from other steroids and influences its reactivity and biological activity .

Properties

IUPAC Name

17-acetyl-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h6,8,10,15-18,24-25H,4-5,7,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZSMOGWYFPKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864943
Record name 11,17-Dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20423-99-8
Record name Deprodone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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